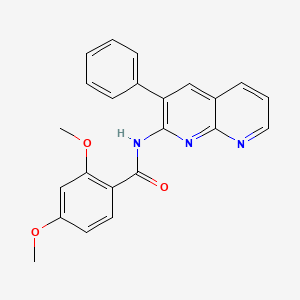
2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a structurally complex molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide involves ring-closing reactions, reduction reactions, and acylation reactions, yielding the final product in more than 30% overall yields . Similarly, the synthesis of substituted benzamides can be achieved through one-pot reactions, as demonstrated by the efficient method for synthesizing benzo[b][1,8]naphthyridine-3-carboxamide derivatives . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as NMR and HR-ESI-MS . Additionally, theoretical calculations, such as Density Functional Theory (DFT), can rationalize the optical data and provide insights into the electronic structure of the compounds . These techniques would be essential in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For example, ruthenium complexes of benzamides have been synthesized and shown to catalyze the oxidation of alcohols . The reactivity of this compound could be explored in similar catalytic processes, potentially leading to the discovery of new reactions and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, luminescence, and aggregation behavior, can be influenced by their molecular structure. Compounds with naphthalimide moieties have been found to exhibit aggregation-enhanced emission and multi-stimuli-responsive properties . These properties are significant for applications in materials science and could be relevant for the compound of interest if it shares similar structural features.
Applications De Recherche Scientifique
Luminescent Properties and Stimuli-Responsive Behavior
Compounds related to naphthyridine derivatives, such as those studied by Srivastava et al. (2017), have shown significant luminescent properties and stimuli-responsive behavior. The researchers synthesized pyridyl substituted benzamides which exhibited aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, including mechanochromism. These findings suggest potential applications in optical materials, sensors, and smart materials that respond to environmental changes (Srivastava et al., 2017).
Anticancer Evaluation
Salahuddin et al. (2014) synthesized naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl derivatives and evaluated their anticancer properties. The study identified compounds with moderate activity against breast cancer cell lines, suggesting that similar naphthyridine derivatives might have applications in developing anticancer agents (Salahuddin et al., 2014).
Photoinduced Oxidation and Synthesis
Golec et al. (2019) explored the photoinduced oxidation of an indole derivative related to naphthyridine, leading to the synthesis of molecules with a benzoxazinone structure. This study points to applications in synthetic chemistry where light-induced reactions facilitate the creation of complex organic molecules (Golec et al., 2019).
Mécanisme D'action
The mechanism of action of naphthyridines can vary depending on their structure and the biological system they interact with. Some naphthyridine alkaloids have displayed multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response .
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-17-10-11-18(20(14-17)29-2)23(27)26-22-19(15-7-4-3-5-8-15)13-16-9-6-12-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSCQHCAQECGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

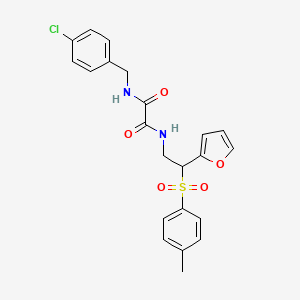
![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)
![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)
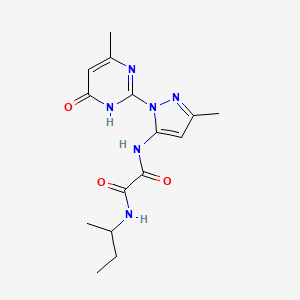
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)
![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)
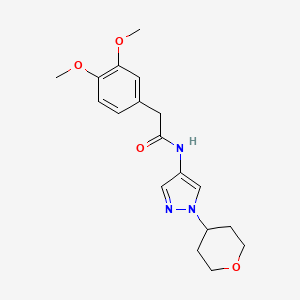
![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)
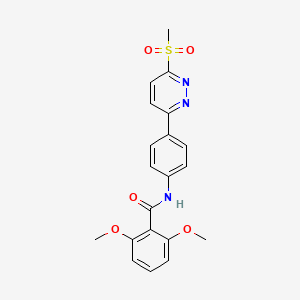
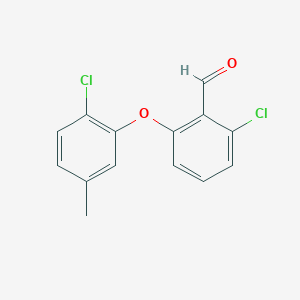
![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)
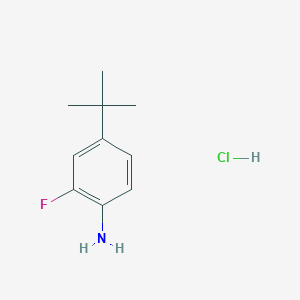
![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)